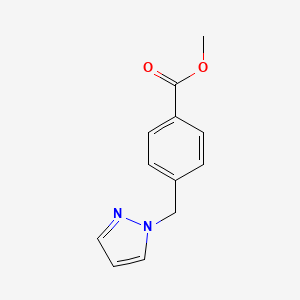

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

Descripción

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and standardized molecular descriptors. The compound's International Union of Pure and Applied Chemistry name is methyl 4-(pyrazol-1-ylmethyl)benzoate, reflecting the systematic naming conventions for substituted benzoate esters. The Chemical Abstracts Service registry number 397328-86-8 provides unique identification within chemical databases and literature. The compound's molecular descriptor language representations include the Simplified Molecular Input Line Entry System code COC(=O)c1ccc(cc1)Cn1cccn1 and the International Chemical Identifier InChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-10(4-6-11)9-14-8-2-7-13-14/h2-8H,9H2,1H3.

The molecular structure exhibits specific stereochemical and constitutional features that define its chemical behavior and reactivity patterns. The compound contains a para-substituted benzoate ester framework where the methyl ester group occupies the 1-position and the pyrazol-1-ylmethyl substituent is located at the 4-position of the benzene ring. The MDL number MFCD08435918 serves as an additional database identifier, facilitating cross-referencing across multiple chemical information systems. Alternative nomenclature variations documented in chemical literature include methyl 4-pyrazol-1-ylmethyl benzoate and methyl 4-pyrazolylmethyl benzoate, demonstrating the flexibility in naming conventions while maintaining chemical accuracy.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 397328-86-8 |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| International Chemical Identifier Key | VMCQOZFWPDOGLG-UHFFFAOYSA-N |

| MDL Number | MFCD08435918 |

| PubChem Compound Identification | 23510322 |

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of pyrazole chemistry and heterocyclic synthetic methodology that emerged throughout the late twentieth and early twenty-first centuries. Pyrazole chemistry itself traces back to 1959 when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, establishing the biological relevance of pyrazole-containing structures. The systematic exploration of pyrazole derivatives accelerated with the recognition of their pharmaceutical potential, particularly following the development of pyrazole-based medications including celecoxib and other cyclooxygenase-2 inhibitors. The specific synthesis and characterization of this compound emerged from research programs focused on developing new synthetic methodologies for creating pyrazole-containing building blocks.

Contemporary research efforts have demonstrated the compound's utility in various synthetic applications, particularly in the preparation of more complex heterocyclic systems and bioactive molecules. Studies have shown that compounds containing the pyrazol-1-ylmethyl benzoate structural motif can serve as versatile intermediates in multi-step synthetic sequences. The development of efficient synthetic routes to this compound has been driven by its potential applications in medicinal chemistry, where the combination of ester and pyrazole functionalities provides opportunities for further chemical modification and biological evaluation. Research publications from the early 2020s have documented advanced synthetic approaches that utilize this compound as a key intermediate in the preparation of more complex molecular architectures.

The compound's emergence in chemical literature reflects the increasing sophistication of heterocyclic chemistry and the growing recognition of pyrazole-containing structures as privileged scaffolds in drug discovery. Documentation of the compound in major chemical databases and commercial suppliers indicates its transition from research curiosity to practical synthetic building block. The availability of high-purity samples with 97% assay values from commercial sources demonstrates the maturation of synthetic methodologies for its preparation. Recent patent literature and research publications continue to explore new applications and synthetic transformations involving this molecular framework, suggesting ongoing interest in its chemical and biological properties.

Structural Relationship to Pyrazole-Benzene Hybrid Scaffolds

This compound exemplifies the important class of pyrazole-benzene hybrid scaffolds that have gained prominence in contemporary organic chemistry and medicinal chemistry research. The structural architecture features a direct connection between a pyrazole heterocycle and a benzene ring system through a methylene bridge, creating a molecular framework that combines the electronic and steric properties of both aromatic systems. This hybrid design enables unique chemical reactivity patterns and biological activity profiles that are distinct from either component structure alone. The specific positioning of the pyrazole substituent at the para position relative to the carboxyl ester group creates optimal spatial arrangements for potential intermolecular interactions and synthetic transformations.

The pyrazole component contributes significant nitrogen-containing heterocyclic character to the overall molecular structure, providing sites for hydrogen bonding, metal coordination, and nucleophilic reactivity. Research has demonstrated that pyrazole rings exhibit diverse biological activities and can serve as isosteric replacements for other aromatic systems in pharmaceutical applications. The methylene linker between the pyrazole and benzene rings provides conformational flexibility while maintaining electronic communication between the two aromatic systems. This structural feature has been shown to be crucial for biological activity in related compound series, where the spatial positioning of pharmacophoric elements determines target selectivity and potency.

The benzoate ester component introduces additional functionality that can participate in various chemical transformations and biological interactions. Studies of related pyrazole-benzoate hybrids have revealed that the ester group can undergo hydrolysis to generate carboxylic acid derivatives, reduction to yield alcohol analogs, or condensation reactions to form amide bonds. The combination of these structural elements creates a versatile molecular platform that has been exploited in the design of enzyme inhibitors, receptor ligands, and other bioactive compounds. Comparative analysis with related structures such as ethyl 4-(1H-pyrazol-1-ylmethyl)benzoate, which possesses an ethyl ester instead of methyl ester, demonstrates how subtle structural modifications can influence physical properties and biological activities.

| Structural Component | Chemical Features | Functional Significance |

|---|---|---|

| Pyrazole Ring | Five-membered heterocycle with two nitrogen atoms | Provides hydrogen bonding capacity and biological activity |

| Methylene Bridge | Single carbon linker between rings | Enables conformational flexibility and electronic communication |

| Benzene Ring | Six-membered aromatic carbocycle | Contributes hydrophobic interactions and structural rigidity |

| Methyl Ester Group | Carboxyl ester functionality | Enables synthetic transformations and lipophilic character |

The structural relationship extends to broader families of pyrazole-containing compounds that have demonstrated significant biological activities. Research has shown that pyrazole derivatives are widely used in medicine as anti-inflammatory agents, and their ring systems are found in various pesticides including fungicides, insecticides, and herbicides. The hybrid scaffold represented by this compound provides a foundation for further structural elaboration and optimization in drug discovery programs. Contemporary synthetic efforts have focused on developing new methods for constructing and modifying these hybrid systems, with particular attention to regioselective functionalization strategies that preserve the core structural integrity while introducing new pharmacophoric elements.

Propiedades

IUPAC Name |

methyl 4-(pyrazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-10(4-6-11)9-14-8-2-7-13-14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCQOZFWPDOGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634634 | |

| Record name | Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397328-86-8 | |

| Record name | Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

Nucleophilic Substitution of Methyl 4-(bromomethyl)benzoate with Pyrazole

One of the primary synthetic routes involves the nucleophilic substitution of methyl 4-(bromomethyl)benzoate with pyrazole under basic conditions. This method is well-documented and provides high yield and purity.

Procedure Summary:

- Reactants: Methyl 4-(bromomethyl)benzoate and pyrazole.

- Base: Sodium hydride (NaH, 60% dispersion).

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Under nitrogen atmosphere, pyrazole is dissolved in DMF and cooled to 0°C. NaH is added slowly and stirred at 0°C for 10 minutes, then at room temperature for 1 hour. Methyl 4-(bromomethyl)benzoate is added, and the mixture is stirred at room temperature for 2 hours.

- Workup: The reaction mixture is quenched with ice water, extracted with ethyl acetate-toluene, dried over MgSO4, and purified.

- Yield: Approximately 92%.

This method benefits from mild conditions and a straightforward workup, making it suitable for laboratory-scale synthesis.

Catalytic Condensation Using Sodium Acetate in Ethanol

Another reported method involves catalytic condensation using sodium acetate as a catalyst in ethanol solvent, though this is more commonly applied to related bis-pyrazolyl compounds.

Key Points:

- Catalyst: Sodium acetate (NaOAc) at 10% molar ratio.

- Solvent: 70% ethanol in water.

- Temperature: Room temperature.

- Reaction: Pyrazole reacts with substituted benzaldehydes to form pyrazolyl derivatives.

- Isolation: Products precipitate out and are isolated by filtration.

- Yields: Good to excellent depending on substituents.

While this method is primarily described for bis(pyrazolyl) derivatives, it demonstrates mild and efficient catalytic conditions for pyrazole functionalization on aromatic systems.

Peptide Coupling-Type Reactions for Pyrazolyl Derivatives

In some patented synthetic approaches for pyrazolyl aryl derivatives, coupling agents typical of peptide chemistry are employed to form amide or ester linkages involving pyrazole-containing acids or activated derivatives.

Reaction Conditions:

- Coupling Agents: 1,3-Dicyclohexylcarbodiimide (DCC), benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

- Bases: Triethylamine, 4-dimethylaminopyridine (DMAP), or pyridine.

- Solvents: Dichloromethane, 1,2-dichloroethane, or DMF.

- Temperature: From -10°C to reflux.

- Purification: Crystallization or silica gel chromatography.

Although these methods are more general for pyrazolyl derivatives, they provide alternative synthetic routes for functionalized methyl benzoates containing pyrazole rings.

Comparative Data Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution with NaH | Methyl 4-(bromomethyl)benzoate + Pyrazole | NaH | DMF | 0°C to RT | 92 | High yield, mild conditions, nitrogen atmosphere |

| Catalytic condensation with NaOAc | Benzaldehyde derivatives + Pyrazole | Sodium acetate (10%) | 70% Ethanol | Room temperature | Good to excellent | Used mainly for bis-pyrazolyl derivatives |

| Peptide coupling-type reaction | Pyrazole acid derivatives + coupling agent | DCC, BOP, EDC + base | DCM, DCE, or DMF | -10°C to reflux | Variable | Versatile for pyrazolyl aryl derivatives |

Detailed Research Findings and Notes

The nucleophilic substitution method using sodium hydride and methyl 4-(bromomethyl)benzoate is the most direct and efficient for synthesizing this compound, providing high yields under relatively mild conditions.

Catalytic methods with sodium acetate are effective for related pyrazole derivatives but less commonly reported specifically for this compound. However, the mild reaction conditions and environmentally friendly solvents (ethanol-water mixtures) suggest potential for adaptation.

Peptide coupling agents offer a route for more complex pyrazole derivatives, especially when functional groups require activation. These methods allow precise control over reaction conditions and product purity but may involve more steps and reagents.

Reaction monitoring typically involves TLC and spectroscopic methods (NMR, IR) to confirm substitution and ring integrity.

Purification is usually achieved by extraction, crystallization, or chromatography depending on the method and scale.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or dihydropyrazoles.

Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor-ligand interactions.

Mecanismo De Acción

The mechanism of action of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity to its target.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate

- Methyl 4-(1H-pyrazol-3-ylmethyl)benzoate

Uniqueness

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is unique due to the specific position of the pyrazole ring attachment to the benzene ring, which can influence its chemical reactivity and biological activity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with various targets.

Actividad Biológica

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of approximately 219.24 g/mol. Its structure consists of a methyl ester group attached to a benzoate moiety, with a pyrazole ring that contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation.

3. Anticancer Activity

This compound demonstrates cytotoxic effects against various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for COX enzymes, reducing inflammatory mediators.

- Receptor Interaction : It may bind to various receptors involved in cell signaling pathways, influencing cellular responses related to inflammation and cancer progression.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. It undergoes hepatic metabolism, primarily through phase I and phase II reactions, which can affect its efficacy and safety profile.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antibacterial Efficacy : A study evaluated the compound's antibacterial properties against multi-drug resistant strains, showing promising results that warrant further investigation into its clinical applications.

- Cancer Treatment Synergy : In combination therapy studies with standard chemotherapeutics like doxorubicin, this compound exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.